molecular formula C15H14N4O3S B2395702 (2,4-Dimethylthiazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1428358-59-1

(2,4-Dimethylthiazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2395702
CAS No.: 1428358-59-1
M. Wt: 330.36
InChI Key: DCGOVHKKIWRVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dimethylthiazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19H19N7O2S
  • Molecular Weight : 409.47 g/mol
  • IUPAC Name : (2,4-dimethyl-1,3-thiazol-5-yl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

  • Enzyme Interaction : The compound has been shown to inhibit or activate enzymes involved in metabolic pathways. This modulation can significantly influence cellular processes such as respiration and energy production.
  • Protein Binding : It interacts with proteins that are crucial for cell signaling, thereby affecting communication within and between cells. Such interactions can lead to alterations in cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of the furan and thiazole moieties contributes to its antioxidant properties, potentially protecting cells from oxidative stress .

Anticancer Activity

Research indicates that derivatives containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

  • Case Study : Compounds similar to the one have been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results demonstrated IC50 values indicating potent cytotoxic effects on these cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Structure–Activity Relationship (SAR) : Studies reveal that substituents on the thiazole ring can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Electron-withdrawing groups like chlorine have been particularly effective in increasing activity against bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-76.26
AnticancerA5496.48
AntimicrobialVarious Bacterial StrainsVaries
AntioxidantCellular ModelsNot specified

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications in the molecular structure can lead to enhanced biological activity:

  • Electron Donors vs. Acceptors : The presence of electron-donating groups (e.g., -OCH₃) at specific positions on the thiazole ring tends to increase anticancer and antioxidant potential.
  • Positioning of Substituents : The position of substituents also plays a critical role in determining the compound's overall efficacy against various biological targets .

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-8-12(23-9(2)16-8)15(20)19-6-10(7-19)14-17-13(18-22-14)11-4-3-5-21-11/h3-5,10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGOVHKKIWRVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.